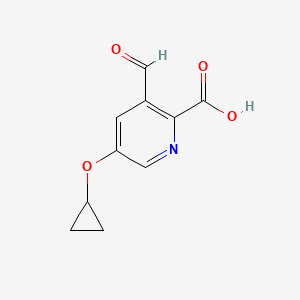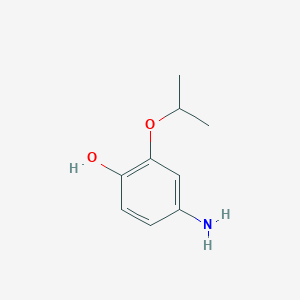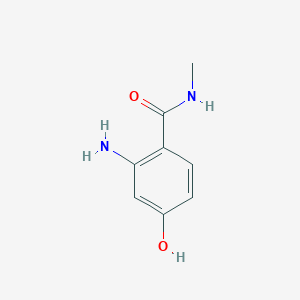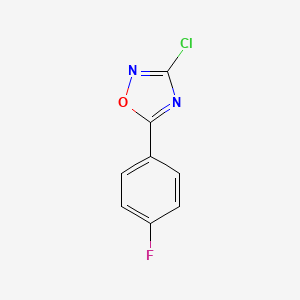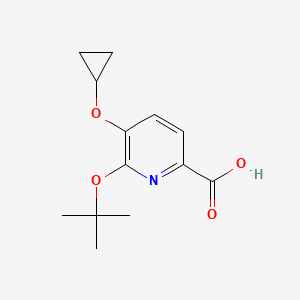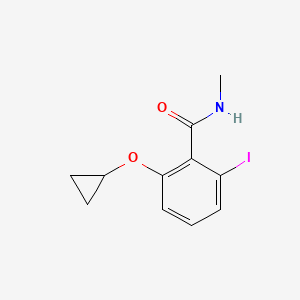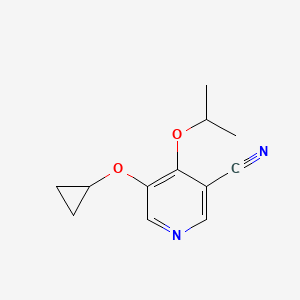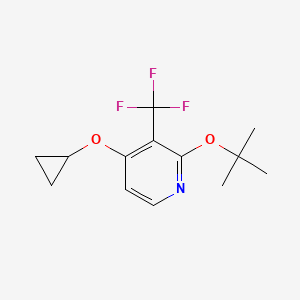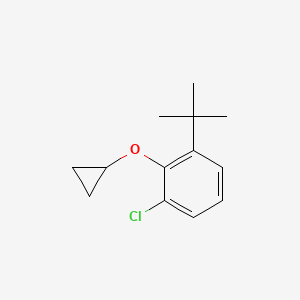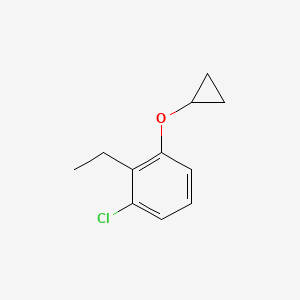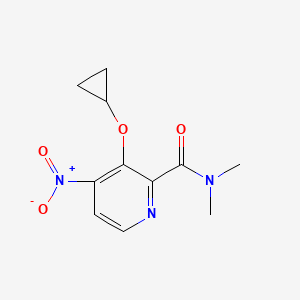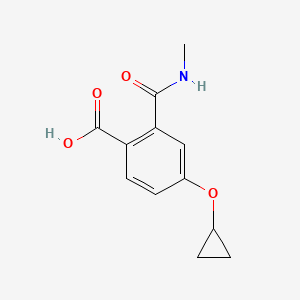
4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid is an organic compound with the molecular formula C12H13NO4. This compound is characterized by the presence of a cyclopropoxy group and a methylcarbamoyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid typically involves the following steps:
Carbamoylation: The methylcarbamoyl group is introduced via a carbamoylation reaction, often using methyl isocyanate or a similar reagent.
Benzoic Acid Derivatization: The final step involves the derivatization of benzoic acid to incorporate the cyclopropoxy and methylcarbamoyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The cyclopropoxy and methylcarbamoyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways The cyclopropoxy and methylcarbamoyl groups may play a role in modulating the compound’s reactivity and binding affinity to target molecules
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylcarbamoyl)benzoic acid: A related compound with a similar structure but lacking the cyclopropoxy group.
2-Cyclopropoxy-4-(methylcarbamoyl)benzoic acid: Another derivative with a different substitution pattern on the benzoic acid core.
4-Hydroxy-2-(methylcarbamoyl)benzoic acid: Contains a hydroxy group instead of the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-2-(methylcarbamoyl)benzoic acid is unique due to the presence of both cyclopropoxy and methylcarbamoyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H13NO4 |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H13NO4/c1-13-11(14)10-6-8(17-7-2-3-7)4-5-9(10)12(15)16/h4-7H,2-3H2,1H3,(H,13,14)(H,15,16) |
Clave InChI |
QFOUCZPRIJHMFS-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CC(=C1)OC2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


